molecular formula C21H26N2O3S B11230805 1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11230805
M. Wt: 386.5 g/mol
InChI Key: NKWYCZRSIYVYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two 2-methylphenyl groups

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(2-methylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-16-8-3-5-10-19(16)15-27(25,26)23-13-7-11-18(14-23)21(24)22-20-12-6-4-9-17(20)2/h3-6,8-10,12,18H,7,11,13-15H2,1-2H3,(H,22,24)

InChI Key

NKWYCZRSIYVYBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the 2-methylphenyl groups. Common synthetic routes may involve the use of reagents such as piperidine, 2-methylbenzyl chloride, and methanesulfonyl chloride under specific reaction conditions. Industrial production methods may include optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds, such as:

    N-(2-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE: Lacks the methanesulfonyl group, which may affect its reactivity and biological activity.

    N-(2-METHYLPHENYL)-1-(METHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure but with different positioning of the methanesulfonyl group, leading to variations in chemical properties.

    N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-2-CARBOXAMIDE: The carboxamide group is attached to a different carbon on the piperidine ring, which may influence its overall stability and reactivity.

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